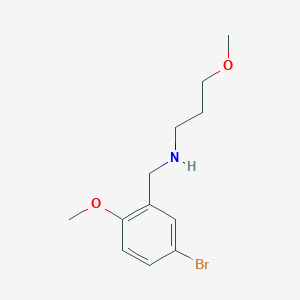
N-(2-ethoxyphenyl)-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-isopropylbenzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a selective inhibitor of the Na+/H+ exchanger (NHE), a protein that plays a crucial role in regulating the pH of cells. EIPA has been found to have various applications in scientific research, particularly in the field of cell biology and physiology.
Mécanisme D'action
N-(2-ethoxyphenyl)-4-isopropylbenzamide works by inhibiting the Na+/H+ exchanger, which is a transmembrane protein that regulates the pH of cells by exchanging extracellular Na+ ions for intracellular H+ ions. The inhibition of NHE1 by N-(2-ethoxyphenyl)-4-isopropylbenzamide leads to a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-4-isopropylbenzamide has been found to have various biochemical and physiological effects on cells. For instance, N-(2-ethoxyphenyl)-4-isopropylbenzamide has been shown to inhibit cell migration by disrupting the cytoskeleton and reducing the activity of focal adhesion kinase. N-(2-ethoxyphenyl)-4-isopropylbenzamide has also been found to induce apoptosis in certain cell types by activating caspase-3 and increasing the expression of pro-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethoxyphenyl)-4-isopropylbenzamide in lab experiments is its selective inhibition of NHE1, which allows for the specific study of the role of NHE1 in various cellular processes. However, N-(2-ethoxyphenyl)-4-isopropylbenzamide has some limitations, such as its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-4-isopropylbenzamide and its applications in scientific research. One potential direction is the development of more potent and selective NHE1 inhibitors based on the structure of N-(2-ethoxyphenyl)-4-isopropylbenzamide. Another direction is the investigation of the role of NHE1 in various diseases, such as cancer and cardiovascular diseases, and the potential therapeutic applications of NHE1 inhibitors. Additionally, the use of N-(2-ethoxyphenyl)-4-isopropylbenzamide in combination with other inhibitors or drugs could lead to new insights into the complex regulatory mechanisms of cellular processes.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-4-isopropylbenzamide can be synthesized through a multistep process that involves the reaction of 2-ethoxyaniline with 4-isopropylbenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, N-(2-ethoxyphenyl)-4-isopropylbenzamide, is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-4-isopropylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(2-ethoxyphenyl)-4-isopropylbenzamide is in the study of the Na+/H+ exchanger and its role in regulating the pH of cells. N-(2-ethoxyphenyl)-4-isopropylbenzamide has been shown to selectively inhibit the NHE1 isoform, which is the most abundant NHE isoform in many cell types. This selective inhibition of NHE1 has been used to study the role of NHE1 in various cellular processes, such as cell migration, proliferation, and apoptosis.
Propriétés
Nom du produit |
N-(2-ethoxyphenyl)-4-isopropylbenzamide |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-21-17-8-6-5-7-16(17)19-18(20)15-11-9-14(10-12-15)13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |
Clé InChI |
UUJLIEYWHBPVHH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)



![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)

![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)
![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)